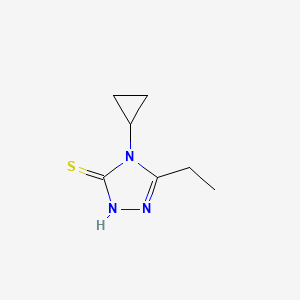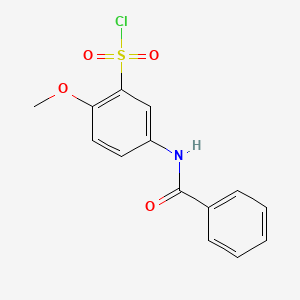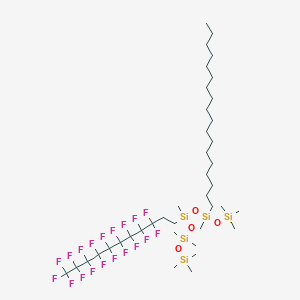
Perfluorononylethyl Stearyl Dimethicone
描述
Perfluorononylethyl Stearyl Dimethicone is a unique compound belonging to the class of fluorosilicones. It is a synthetic polymer that combines the properties of perfluorinated compounds and silicones, resulting in a material with exceptional stability, low surface tension, and excellent film-forming abilities. This compound is widely used in various industries, particularly in cosmetics and personal care products, due to its ability to form a continuous, protective film on the skin, hair, and nails .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Perfluorononylethyl Stearyl Dimethicone involves the reaction of perfluorononylethyl silane with stearyl dimethicone. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane. The process involves the following steps:
Preparation of Perfluorononylethyl Silane: This is achieved by reacting perfluorononyl iodide with ethylene in the presence of a catalyst.
Reaction with Stearyl Dimethicone: The perfluorononylethyl silane is then reacted with stearyl dimethicone in the presence of a platinum catalyst to form Perfluoronononylethyl Stearyl Dimethicone.
Industrial Production Methods: Industrial production of Perfluoronononylethyl Stearyl Dimethicone follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
化学反应分析
Types of Reactions: Perfluoronononylethyl Stearyl Dimethicone primarily undergoes substitution reactions due to the presence of reactive silane groups. It is relatively stable and does not readily undergo oxidation or reduction under normal conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and alcohols, which react with the silane groups under mild conditions.
Catalysts: Platinum or palladium catalysts are often used to facilitate these reactions.
Major Products: The major products formed from these reactions are modified silicones with varying functional groups, depending on the reagents used .
科学研究应用
Perfluoronononylethyl Stearyl Dimethicone has a wide range of applications in scientific research:
Chemistry: Used as a film-forming agent and lubricant in various chemical processes.
Biology: Employed in the development of biocompatible coatings for medical devices.
Medicine: Utilized in the formulation of advanced wound dressings and drug delivery systems.
Industry: Widely used in cosmetics and personal care products for its skin-conditioning properties. .
作用机制
The mechanism of action of Perfluoronononylethyl Stearyl Dimethicone involves its ability to form a continuous, protective film on surfaces. This film is vapor-permeable, allowing for breathability while providing a barrier against environmental factors. The compound’s low surface tension enables it to spread evenly, enhancing its protective properties. Molecular targets include the skin, hair, and nails, where it conditions and protects by forming a barrier .
相似化合物的比较
Dimethicone: A non-fluorinated silicone with similar film-forming properties but lacks the enhanced stability and low surface tension of Perfluoronononylethyl Stearyl Dimethicone.
Phenyl Trimethicone: Another silicone compound with good film-forming abilities but does not offer the same level of hydrophobicity and oleophobicity.
Cyclopentasiloxane: A cyclic silicone with excellent spreading properties but less durable compared to Perfluoronononylethyl Stearyl Dimethicone
Uniqueness: Perfluoronononylethyl Stearyl Dimethicone stands out due to its combination of fluorinated and silicone properties, providing exceptional stability, low surface tension, and superior film-forming abilities. These characteristics make it highly valuable in applications requiring durable, protective coatings .
属性
IUPAC Name |
dimethyl-[methyl-(methyl-octadecyl-trimethylsilyloxysilyl)oxy-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-nonadecafluoroundecyl)silyl]oxy-trimethylsilyloxysilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H71F19O4Si5/c1-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-29-66(10,60-64(5,6)7)62-67(11,61-65(8,9)59-63(2,3)4)30-28-31(40,41)32(42,43)33(44,45)34(46,47)35(48,49)36(50,51)37(52,53)38(54,55)39(56,57)58/h12-30H2,1-11H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIHVBPAKBKVKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(CCC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O[Si](C)(C)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H71F19O4Si5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1105.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


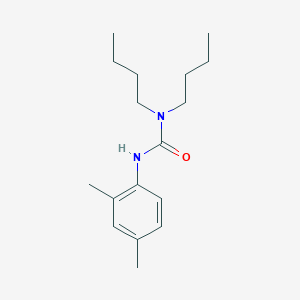
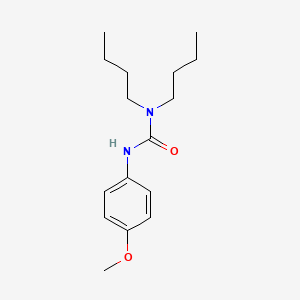
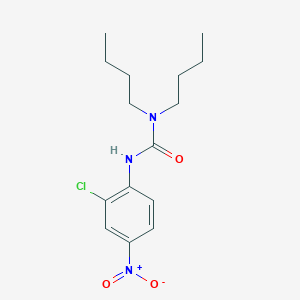
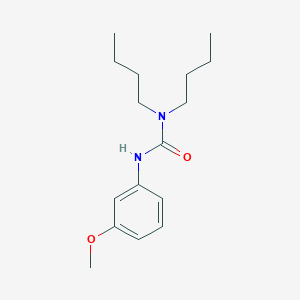
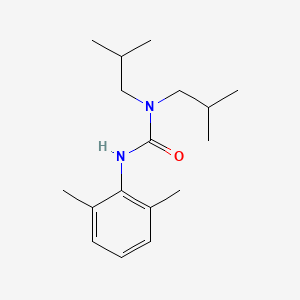
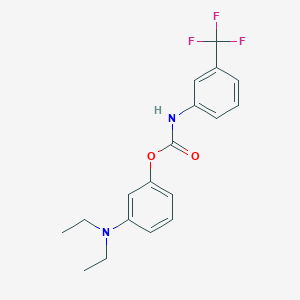

![5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3338259.png)

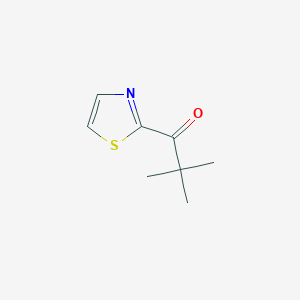
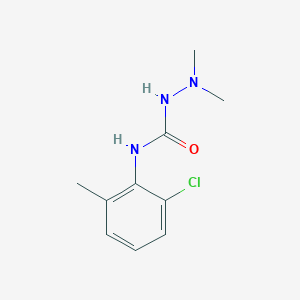
![1H-Spiro[[1,8]naphthyridine-4,4'-piperidin]-2(3H)-one](/img/structure/B3338298.png)
